molecular formula C20H18N4O2 B2547931 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 2320684-67-9

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No. B2547931
CAS RN: 2320684-67-9
M. Wt: 346.39
InChI Key: XUYYCDWUEOSTFO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, and a xanthene ring. Compounds containing these functional groups are often found in various fields of chemistry due to their diverse biological activities .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole, azetidine, and xanthene rings. These functional groups can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple rings in the structure could influence properties such as solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Activity

This compound has shown potential in anticancer research due to its unique structure, which allows it to interact with various biological targets. The xanthene moiety is known for its cytotoxic properties, which can induce apoptosis in cancer cells. Studies have demonstrated that derivatives of xanthene can inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms .

Antimicrobial Properties

The azetidine and triazole rings in this compound contribute to its antimicrobial activity. These moieties can disrupt the cell walls of bacteria and fungi, making the compound effective against a broad spectrum of pathogens. Research has indicated that such compounds can be used to develop new antibiotics, especially in the face of rising antibiotic resistance .

Antioxidant Effects

Xanthene derivatives are known for their antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This compound, with its xanthene core, can potentially protect cells from oxidative damage, making it useful in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Anti-inflammatory Applications

The triazole ring in this compound has been linked to anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This makes the compound a candidate for developing new anti-inflammatory drugs that could treat conditions like arthritis and inflammatory bowel disease .

Fluorescent Probes

The xanthene moiety is known for its fluorescent properties, which can be harnessed in bioimaging applications. This compound can be used as a fluorescent probe to label and visualize biological structures in cells and tissues. Such probes are essential tools in biomedical research for studying cellular processes and diagnosing diseases.

These applications highlight the versatility and potential of 1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole in various fields of scientific research. If you need more detailed information on any specific application or additional applications, feel free to ask!

Synthetic approaches to biologically active xanthones: an update. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. Xanthenedione Derivatives, New Promising Antioxidant and Anti-inflammatory Agents.

Future Directions

The compound could be of interest in various fields of chemistry due to the presence of the 1,2,4-triazole, azetidine, and xanthene rings. Future research could explore its potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-20(23-9-14(10-23)11-24-13-21-12-22-24)19-15-5-1-3-7-17(15)26-18-8-4-2-6-16(18)19/h1-8,12-14,19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYYCDWUEOSTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)CN5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone

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